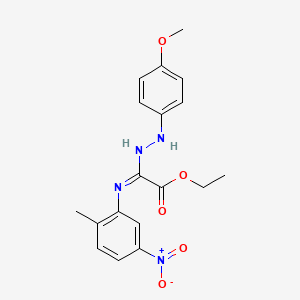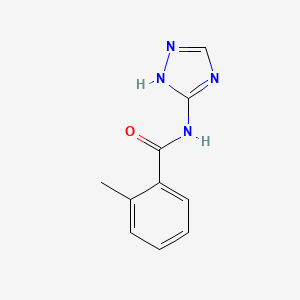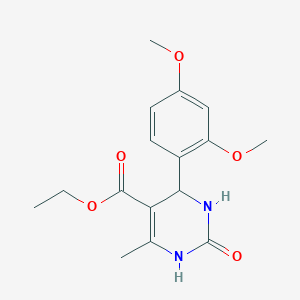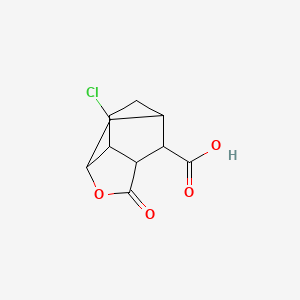acetyl}hydrazinylidene)-N-(3-methylphenyl)butanamide](/img/structure/B11109781.png)
(3E)-3-(2-{[(2-methoxyethyl)amino](oxo)acetyl}hydrazinylidene)-N-(3-methylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-(3-METHYLPHENYL)BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazone linkage, a methoxyethyl group, and a substituted butanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-(3-METHYLPHENYL)BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hydrazone linkage and the introduction of the methoxyethyl group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-(3-METHYLPHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-(3-METHYLPHENYL)BUTANAMIDE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may have potential as a biochemical probe or a precursor for bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-(3-METHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The hydrazone linkage and methoxyethyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-(3-METHYLPHENYL)BUTANAMIDE: shares similarities with other hydrazone derivatives and substituted butanamides.
Hydrazone Derivatives: Compounds with similar hydrazone linkages may exhibit comparable reactivity and biological activity.
Substituted Butanamides: These compounds may have similar structural features and applications.
Uniqueness
The unique combination of the hydrazone linkage, methoxyethyl group, and substituted butanamide backbone distinguishes 3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-(3-METHYLPHENYL)BUTANAMIDE from other compounds. This unique structure may confer specific properties and applications not found in other similar compounds.
Properties
Molecular Formula |
C16H22N4O4 |
|---|---|
Molecular Weight |
334.37 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-N'-[(E)-[4-(3-methylanilino)-4-oxobutan-2-ylidene]amino]oxamide |
InChI |
InChI=1S/C16H22N4O4/c1-11-5-4-6-13(9-11)18-14(21)10-12(2)19-20-16(23)15(22)17-7-8-24-3/h4-6,9H,7-8,10H2,1-3H3,(H,17,22)(H,18,21)(H,20,23)/b19-12+ |
InChI Key |
MKHDSKGWUHILLH-XDHOZWIPSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)C/C(=N/NC(=O)C(=O)NCCOC)/C |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC(=NNC(=O)C(=O)NCCOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Amino-6-(4-bromophenyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B11109698.png)
![{2-[(E)-{2-[(naphthalen-2-yloxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11109702.png)

![1,2,3,4,5,6-hexahydro-13H-cycloocta[c]indeno[2,1-e]pyridazin-13-one](/img/structure/B11109711.png)
![2-Ethoxy-6-[9-ethyl-4-(3-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol](/img/structure/B11109712.png)
![(2E,4E)-N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}hexa-2,4-dienamide](/img/structure/B11109713.png)
![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11109719.png)
![N-(3-chlorobenzyl)-1-(4-oxo-7-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B11109732.png)


![2-(benzyloxy)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide](/img/structure/B11109746.png)
![4-bromo-2-[(E)-(2-{4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11109750.png)

![N'-[(4-bromophenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide](/img/structure/B11109756.png)
